Cyclopentyl(4-ethylphenyl)methanamine hydrochloride
Description
Cyclopentyl(4-ethylphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclopentyl group and a 4-ethylphenyl moiety attached to a methanamine backbone. This compound is structurally related to bioactive small molecules, which often target neurotransmitter receptors or enzymes due to their amine functionality and aromatic systems.
Properties
IUPAC Name |
cyclopentyl-(4-ethylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-11-7-9-13(10-8-11)14(15)12-5-3-4-6-12;/h7-10,12,14H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAYHZXHBJFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopentyl(4-ethylphenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopentyl group, a phenyl ring substituted with an ethyl group, and an amine functional group. This combination of elements contributes to its potential biological activities, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C15H22ClN
- Molecular Weight : 239.78 g/mol
- Classification : Hydrochloride salt
The compound's reactivity is influenced by its functional groups, particularly the amine, which can participate in nucleophilic substitution reactions. This characteristic allows for the formation of derivatives that may exhibit varied biological activities or enhanced properties for specific applications.
Biological Activity
Research into the biological activity of this compound has primarily focused on its interactions with various biological targets. Here are some key findings:
- Binding Affinity Studies : Initial studies suggest that this compound may have notable binding affinities towards certain receptors or enzymes, although specific targets remain to be fully elucidated. The presence of both cyclopentyl and phenyl groups may enhance its interaction with lipid membranes and proteins.
- Potential Therapeutic Applications : The compound's structural similarities to known therapeutic agents indicate potential applications in treating conditions such as cancer and neurological disorders. Its unique combination of functional groups may confer distinct biological activities compared to other analogs.
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications to the cyclopentyl or phenyl groups can significantly influence the compound's biological potency. For example, increasing hydrophobicity has been shown to improve inhibition potency against specific targets, while smaller cycloalkane groups have demonstrated reduced activity .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of activity against cancer cell lines, including those resistant to traditional therapies. For instance, modifications to the phenyl ring have resulted in enhanced cytotoxicity against specific tumor types .
- Pharmacological Profiling : A comprehensive pharmacological profile has been developed for this compound and its derivatives, assessing their effects on cell proliferation and apoptosis in various cancer models. Results indicate a potential role as a CDK inhibitor, similar to other small molecule inhibitors currently in clinical trials .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H22ClN |
| Molecular Weight | 239.78 g/mol |
| Binding Affinity (example) | TBD |
| IC50 (Cancer Cell Lines) | Varies by derivative |
| Biological Activity | Observations |
|---|---|
| Cytotoxicity | Significant against resistant cancer lines |
| CDK Inhibition | Potential candidate for further development |
Scientific Research Applications
Neuropharmacological Applications
Binding Affinity and Receptor Interaction
Research indicates that cyclopentyl(4-ethylphenyl)methanamine hydrochloride interacts with neurotransmitter systems, particularly serotonin receptors. Studies have employed in vitro binding assays to determine its receptor selectivity and binding affinities, suggesting potential antidepressant or anxiolytic properties. Understanding its pharmacological profile is crucial for exploring therapeutic applications in treating mood disorders and anxiety-related conditions.
Potential Therapeutic Effects
The compound's unique structure allows it to influence serotoninergic signaling pathways, which are vital in mood regulation. Preliminary findings suggest that this compound may exhibit properties relevant to neuropharmacology, although further detailed studies are necessary to elucidate specific mechanisms of action.
Medicinal Chemistry Applications
Fatty Acid Synthase Inhibition
this compound has been identified as a potential inhibitor of fatty acid synthase (FAS), an enzyme critical for lipid metabolism and implicated in various metabolic disorders. Inhibiting FAS may lead to beneficial effects on metabolic health, making this compound a candidate for developing treatments for obesity and related conditions .
Synthesis of Derivatives
The compound serves as a precursor in synthesizing derivatives that may exhibit varied biological activities. Its application in organic synthesis includes multi-step reactions that can yield compounds with enhanced properties for specific medicinal applications.
Synthetic Organic Chemistry Applications
Reactivity and Synthesis Routes
The synthesis of this compound typically involves several organic reactions, including the coupling of amines with aldehydes and boronic acids through methods like the Petasis reaction. This reaction pathway is notable for producing substituted amines efficiently, which can be further modified for diverse applications in medicinal chemistry .
Experimental Procedures
Experimental procedures often utilize photocatalysis to enhance reaction yields. For instance, employing specific catalysts under optimized conditions can significantly increase the efficiency of synthesizing this compound and its derivatives .
Summary of Findings
The applications of this compound span several scientific domains, primarily focusing on its neuropharmacological potential, medicinal chemistry relevance as a fatty acid synthase inhibitor, and utility in synthetic organic chemistry. Ongoing research will likely uncover more about its mechanisms of action and broaden its applications in therapeutic settings.
Data Table: Summary of Key Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular weight, and properties:
Key Observations:
- Substituent Effects: Ethyl (C₂H₅): Increases lipophilicity (logP) compared to fluorine or methoxy groups, favoring blood-brain barrier penetration. Trifluoromethyl (CF₃): Combines electronegativity and lipophilicity, enhancing metabolic stability . Methoxy (OCH₃): Electron-donating, improving solubility in polar solvents like methanol or DMSO .
- Ring Systems: Cyclopentyl: Larger ring size compared to cyclopropyl, offering conformational flexibility for target interactions.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Cyclopentyl(4-ethylphenyl)methanamine hydrochloride typically involves the following key steps:
- Formation of the cyclopentyl-substituted intermediate (often a ketone or halide derivative).
- Introduction of the 4-ethylphenyl group via nucleophilic substitution or coupling reactions.
- Reductive amination or amine substitution to introduce the methanamine group.
- Conversion of the free amine to its hydrochloride salt for isolation and purification.
Specific Synthetic Routes
Starting from Cyclopentyl Halides and Aromatic Ketones
One common approach involves the preparation of cyclopentyl-substituted aromatic ketones as intermediates. For example, cyclopentylbromide is reacted with aromatic substrates in dry solvents such as tetrahydrofuran (THF) to form cyclopentyl(aryl)ketones. This is followed by halogenation at the cyclopentyl ring and subsequent reaction with ethylamine to form imine intermediates, which upon reduction yield the target amine compound. The final step involves treatment with hydrochloric acid to obtain the hydrochloride salt.
| Step | Reaction Conditions | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclopentylbromide + 4-ethylbenzene derivative in dry THF | Cyclopentylbromide, 4-ethylbenzene | Cyclopentyl(4-ethylphenyl)ketone |
| 2 | Bromination at cyclopentyl ring, 0 °C to RT | Br2 in CCl4 | 1-bromo-cyclopentyl(4-ethylphenyl)ketone |
| 3 | Reaction with ethylamine, 0 °C | Ethylamine | Formation of imine intermediate |
| 4 | Reduction with NaBH4 in methanol, 0 °C to RT | Sodium borohydride | Cyclopentyl(4-ethylphenyl)methanamine |
| 5 | Treatment with HCl in ether | HCl in Et2O | This compound |
This method is supported by analogous syntheses reported for related compounds such as cyclopentyl(3-methoxyphenyl)methanamine hydrochloride, demonstrating high yields and purity after purification by chromatography and recrystallization.
Aromatic Nucleophilic Substitution and Coupling Reactions
Another approach involves the use of aromatic nucleophilic substitution reactions between substituted chloropyridines and anilines or amines, which can be adapted for 4-ethylphenyl derivatives. These reactions often proceed in polar aprotic solvents like tert-butanol in the presence of bases such as potassium carbonate, either at room temperature or under microwave irradiation to accelerate the reaction.
The nucleophilic aromatic substitution preferentially occurs at positions ortho to electron-withdrawing groups, facilitating selective functionalization. Subsequent modifications such as acetylation, methylation, or hydrolysis can be employed to tailor the functional groups before final amine formation and salt preparation.
While this method is more common for heteroaromatic systems, its principles can be adapted for the preparation of cyclopentyl(4-ethylphenyl)methanamine derivatives by selecting appropriate aromatic precursors and reaction conditions.
Grignard Reagent Formation and Reaction
The preparation of Grignard reagents from aryl halides such as 4-ethylbromobenzene followed by reaction with cyclopentanone or related electrophiles is another viable route. Solvent choice critically affects the yield and stability of Grignard intermediates. Studies show that solvents like 4-methyltetrahydropyran (4-MeTHP) provide better coordination to magnesium and improved reactivity compared to cyclopentyl methyl ether (CPME) or traditional THF.
The Grignard reagent formed from 4-ethylphenyl halides can attack cyclopentanone to form the corresponding alcohol intermediate, which upon reductive amination yields the target amine. This method allows for efficient carbon-carbon bond formation and subsequent functional group transformations.
Conversion to Hydrochloride Salt
The free amine obtained from reduction or substitution reactions is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent such as diethyl ether. This step enhances the compound’s stability, crystallinity, and ease of handling.
Data Tables Summarizing Preparation Parameters
Research Findings and Considerations
Selectivity and Yield: The choice of synthetic route depends on the availability of starting materials and desired selectivity. Halide substitution followed by reductive amination offers good yields and operational simplicity.
Solvent Effects: Solvent polarity and coordination ability significantly influence Grignard reagent stability and reaction efficiency. 4-MeTHP is advantageous over CPME and THF for preparing organomagnesium intermediates.
Reaction Conditions: Microwave-assisted nucleophilic aromatic substitution can reduce reaction times significantly but may require specialized equipment.
Purification: Final products are best purified by recrystallization of the hydrochloride salt or chromatography to ensure high purity suitable for pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for Cyclopentyl(4-ethylphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via reductive amination or nucleophilic substitution. Key steps include:
- Reductive amination : Reacting cyclopentanecarboxylic acid derivatives with 4-ethylphenylamine in the presence of reducing agents (e.g., NaBH4 or LiAlH4). Optimize pH (6–8) and temperature (40–60°C) to enhance yield .
- Nucleophilic substitution : Substituting halogenated intermediates (e.g., 4-ethylphenyl halides) with cyclopentylamine derivatives. Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., Pd/C) for improved efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the cyclopentyl and ethylphenyl moieties. Key peaks: δ 1.2–1.8 ppm (cyclopentyl CH2), δ 2.6 ppm (ethyl CH3), and δ 7.2–7.4 ppm (aromatic protons) .
- FT-IR : Validate amine hydrochloride formation via N–H stretches (2500–2700 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS (m/z 276.2 [M+H]+) confirms molecular weight .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping .
- Light Sensitivity : Protect from UV exposure using amber glassware .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., ethyl vs. chloro groups) influence the compound's physicochemical properties and receptor binding affinity?
Methodological Answer:
- Physicochemical Impact : Ethyl groups enhance lipophilicity (logP +0.5 vs. chloro), improving membrane permeability. Chloro substituents increase polarity, affecting solubility .
- Receptor Binding : Ethyl groups may enhance hydrophobic interactions in nonpolar binding pockets, while chloro groups could disrupt π-π stacking due to electron withdrawal. Computational docking studies (e.g., AutoDock Vina) are recommended for validation .
Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound across different studies?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect impurities >0.1% .
- Crystallography : Single-crystal X-ray diffraction resolves polymorphic variations affecting melting points (e.g., Form I: mp 268°C vs. Form II: mp 260°C) .
- Inter-laboratory Calibration : Standardize NMR (using TMS) and DSC protocols to minimize instrumentation bias .
Q. How can researchers develop and validate HPLC or LC-MS methods for quantifying trace impurities in synthesized batches of the compound?
Methodological Answer:
- Method Development :
- Column : C18 (150 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in H2O and MeCN.
- Detection : UV (254 nm) or MS/MS (MRM transitions for parent ion m/z 276.2 → fragment ions).
- Validation Parameters :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
